2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a complex organic compound characterized by the presence of trifluoromethyl, iodo, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone typically involves multiple steps. One common approach is the reaction of 2,2,2-trifluoroacetophenone with an appropriate iodo-substituted pyrazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce ketones or alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodo group can form strong interactions with target proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the iodo and pyrazolyl groups.
1,1,1-Trifluoro-2-iodoethane: Contains the trifluoromethyl and iodo groups but lacks the aromatic ring and pyrazolyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-iodo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone is unique due to the combination of trifluoromethyl, iodo, and pyrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H8F3IN2O |
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Molecular Weight |
380.10 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-iodo-2-(5-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H8F3IN2O/c1-7-4-5-17-18(7)10-6-8(16)2-3-9(10)11(19)12(13,14)15/h2-6H,1H3 |
InChI Key |
KJLZRMFYNXRIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C2=C(C=CC(=C2)I)C(=O)C(F)(F)F |
Origin of Product |
United States |
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